4-(1,4-Diazepan-1-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFKQDNBYURKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651418 | |
| Record name | 4-(1,4-Diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303134-11-4 | |
| Record name | 4-(1,4-Diazepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,4-diazepan-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 1,4 Diazepan 1 Yl Benzonitrile
Retrosynthetic Analysis and Strategic Chemical Disconnections of the 4-(1,4-Diazepan-1-yl)benzonitrile Scaffold
Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. For this compound, the primary strategic disconnections focus on the most synthetically feasible bond formations.
The most logical and common disconnection is the aryl carbon-nitrogen (C-N) bond between the benzonitrile (B105546) ring and the diazepane nitrogen. This disconnection simplifies the target molecule (TM) into two key synthons: a 4-cyanophenyl cation equivalent and a 1,4-diazepane anion equivalent. These correspond to readily available synthetic equivalents: 4-halobenzonitrile (such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile) and 1,4-diazepane (also known as homopiperazine). This approach is highly convergent, allowing for the independent synthesis or procurement of both fragments before their final coupling.
A secondary set of disconnections can be made within the 1,4-diazepane ring itself. This approach would involve building the seven-membered ring directly onto a pre-functionalized aniline derivative. For instance, disconnections of the two C-N bonds within the diazepane ring could lead to precursors such as 4-aminobenzonitrile and a dielectrophilic three-carbon unit, along with a two-carbon diamine synthon. While less direct, this strategy could be advantageous in a divergent synthesis designed to produce a library of related analogues.
Figure 1: Key Retrosynthetic Disconnections for this compound
This diagram illustrates the primary retrosynthetic pathways for the target molecule, highlighting the convergent C-N bond disconnection and a more divergent ring-construction strategy.
Established Synthetic Pathways for this compound
Based on the retrosynthetic analysis, established synthetic pathways primarily rely on the coupling of a pre-formed diazepane ring with a benzonitrile derivative.
A common and reliable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This multi-step process typically involves the protection of one of the amine functional groups on the 1,4-diazepane ring to prevent undesired side reactions, such as di-arylation.
The sequence is as follows:
Protection: 1,4-Diazepane is mono-protected, often using a tert-butoxycarbonyl (Boc) group, to yield 1-Boc-1,4-diazepane. This ensures that the subsequent arylation occurs at the free secondary amine.
Coupling (SNAr): The protected diazepane is then reacted with an activated aryl halide, typically 4-fluorobenzonitrile. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion. The reaction is generally carried out in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the generated hydrofluoric acid.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.
Table 1: Representative Conditions for the SNAr-based Synthesis
The synthesis of diazepane-substituted benzonitriles can be approached from both convergent and divergent perspectives to maximize efficiency and molecular diversity.
Convergent Synthesis: As outlined in the multi-step approach, the coupling of two complex, pre-synthesized fragments (1-Boc-1,4-diazepane and 4-fluorobenzonitrile) is a classic example of a convergent strategy. This approach is highly efficient as it maximizes the yield in the final steps and allows for modularity. Different substituted diazepanes or benzonitriles can be prepared separately and combined to create a library of analogues.
Divergent Synthesis: A divergent strategy would begin with a common intermediate that is subsequently elaborated into a variety of final products. For instance, one could synthesize the core 4-(1,4-diazepan-1-yl)phenyl structure and then introduce the nitrile functionality in a late-stage transformation (e.g., via a Sandmeyer reaction from an aniline precursor). Alternatively, a divergent approach could involve building different heterocyclic rings onto a 4-aminobenzonitrile scaffold. This method is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
Novel Synthetic Route Development and Optimization for Diazepane-Substituted Benzonitriles
Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally benign and economically viable. The demand for novel therapeutics necessitates the continuous exploration of new synthetic pathways.
The principles of green chemistry can be readily applied to the synthesis of this compound to reduce its environmental impact. alliedacademies.orgresearchgate.net Key areas for improvement include:
Solvent Selection: Replacing traditional polar aprotic solvents like DMF with greener alternatives such as aqueous ethanol, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) is a primary goal. rsc.orgrsc.org
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption and often improving yields by minimizing thermal degradation.
Atom Economy: Transition metal-catalyzed cross-coupling reactions (discussed below) can be more atom-economical than classical SNAr reactions, especially if less-activated aryl chlorides or bromides are used instead of aryl fluorides.
While the SNAr reaction with 4-fluorobenzonitrile proceeds well due to the high activation of the substrate, using more cost-effective and readily available starting materials like 4-chlorobenzonitrile or 4-bromobenzonitrile (B114466) often requires catalytic activation. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. mdpi.com
This reaction typically employs a palladium or copper catalyst with a suitable ligand to facilitate the coupling of an amine with an aryl halide. The development of highly active catalysts allows these reactions to proceed under milder conditions with lower catalyst loadings. nih.govnih.gov This catalytic approach offers broader substrate scope and is often more functional group tolerant than traditional methods.
Table 2: Comparison of Potential Catalytic Systems for N-Arylation
The ongoing development of novel ligands and catalytic systems continues to expand the toolkit available for the efficient and sustainable synthesis of this compound and its derivatives, paving the way for their application in various scientific fields.
Derivatization and Structural Modification of the this compound Core
Derivatization of the this compound core can be systematically approached by targeting its three main components: the benzonitrile unit, the diazepane ring, and the potential for side-chain additions. These modifications allow for the fine-tuning of the molecule's properties.
The benzonitrile portion of the molecule presents opportunities for electrophilic and nucleophilic aromatic substitution, as well as transformations of the nitrile group itself.
C-H Functionalization : Late-stage functionalization of the aromatic ring is a powerful tool for creating analogues. Palladium-catalyzed C-H activation methods, which have been successfully applied to related 5-phenyl-1,4-benzodiazepine scaffolds, can be adapted for this purpose. figshare.com For instance, ortho-arylation of the benzonitrile ring can be achieved, introducing diverse aryl or heteroaryl substituents. figshare.comnih.gov The nitrile group can act as a meta-directing group under certain catalytic conditions, allowing for functionalization at positions 2 and 6 of the phenyl ring. nih.gov
Nitrile Group Transformations : The cyano group is a versatile functional handle. nih.gov It can be hydrolyzed to a carboxylic acid or an amide, providing a connection point for further elaboration via amide coupling reactions. Reduction of the nitrile yields an aminomethyl group, which can be derivatized through alkylation or acylation. Furthermore, the nitrile can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are recognized as carboxylic acid bioisosteres.
| Modification Strategy | Reagents and Conditions | Potential Product |
| Ortho-Arylation | Pd(OAc)₂, Ligand (e.g., Isoquinoline), Aryl Halide, High Temperature | 2-Aryl-4-(1,4-diazepan-1-yl)benzonitrile |
| Nitrile Hydrolysis | H₂SO₄, H₂O, Heat | 4-(1,4-Diazepan-1-yl)benzoic acid |
| Nitrile Reduction | H₂, Raney Nickel or LiAlH₄ | [4-(1,4-Diazepan-1-yl)phenyl]methanamine |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF | 1-(4-(1H-Tetrazol-5-yl)phenyl)-1,4-diazepane |
The 1,4-diazepane ring offers two secondary amine nitrogen atoms (at positions 1 and 4) that are primary sites for modification, as well as carbon atoms within the ring that can be functionalized.
N-Functionalization : The secondary amine at the N-4 position is the most accessible site for derivatization. Standard N-alkylation and N-arylation reactions can be employed to introduce a wide variety of substituents.
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base is a common method. beilstein-archives.orgresearchgate.net Palladium-catalyzed N-alkylation using alcohols as alkylating agents represents a greener alternative. chemrxiv.org The Mitsunobu reaction provides another route for N-alkylation using alcohols, expanding the scope of possible substituents. beilstein-archives.org
N-Arylation : Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates to the N-4 position, introducing substituted phenyl or heteroaromatic rings.
Ring Expansion and Contraction : While less common, modification of the seven-membered ring itself is possible. Ring contraction can be induced under specific photochemical or rearrangement conditions, potentially leading to six-membered piperazine derivatives. nih.govwikipedia.org Conversely, ring expansion strategies, such as those involving the opening of a bicyclic intermediate, could yield eight-membered diazocane analogues. wikipedia.org
Ring-Opening : Strategies developed for fused benzodiazepine (B76468) systems, involving the cleavage of an ancillary ring, can be adapted to introduce functionalized side chains onto the diazepane core. For example, the ring-opening of an azetidine ring fused to a benzodiazepine with nucleophiles like KCN or NaN₃ yields derivatives with cyanoethyl or azidoethyl substituents at the C-3 position. nih.govmdpi.com
Building upon the core structure by adding complex side chains or fusing additional heterocyclic rings can significantly expand the molecular diversity of this compound analogues.
Side Chain Addition : Functional groups introduced at the N-4 position of the diazepane ring serve as anchors for further elaboration. For instance, an N-4 propargyl group can undergo a Huisgen 1,3-dipolar cycloaddition with azides to form triazole-containing side chains. researchgate.net Similarly, an N-4 allyl group can be subjected to hydroformylation, oxidation, and subsequent reductive amination to build longer, functionalized chains.
Heterocyclic Annulation : Annulation involves the construction of a new ring fused to the existing diazepane scaffold. This can be achieved through intramolecular reactions. For example, a Tf₂O-promoted [5+2] annulation of related imidazolidines with ynamides has been used to synthesize 1,4-diazepines. dntb.gov.ua Strategies involving intramolecular C-N bond coupling or aza-Wittig reactions can be envisioned to create fused systems, such as pyrrolo[1,2-d] researchgate.netd-nb.infodiazepines. nih.govdntb.gov.ua
Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues
While this compound is an achiral molecule, the introduction of a substituent on any of the carbon atoms of the diazepane ring creates a stereocenter. Furthermore, certain substitution patterns on the nitrogen atoms can lead to atropisomerism due to hindered rotation, rendering the molecule chiral. nih.gov The synthesis of single enantiomers is crucial as they often exhibit different biological activities.
Methodologies for obtaining enantiomerically pure analogues fall into two main categories: asymmetric synthesis and chiral resolution of racemic mixtures.
Asymmetric Synthesis : This approach aims to create a single enantiomer directly.
Enzyme-Catalyzed Reductive Amination : Imine reductases (IREDs) and transaminases have been successfully used for the asymmetric synthesis of chiral 1,4-diazepanes on a large scale. acs.orgmdpi.com An intramolecular asymmetric reductive amination of an appropriate aminoketone precursor can yield the chiral diazepane core with high enantiomeric excess (>99% ee). mdpi.com
Transition Metal-Catalyzed Asymmetric Reactions : Rhodium-catalyzed asymmetric hydroamination of specifically designed aniline derivatives can produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivity (up to 95:5 er). nih.gov Similar strategies could be adapted for the synthesis of chiral diazepane rings.
Chiral Auxiliary-Based Synthesis : Installing a chiral auxiliary, such as the di(p-anisyl)methyl (DAM) group, at the N-1 position of benzodiazepine-2,5-diones allows for the diastereoselective alkylation at the C-3 position. Subsequent removal of the auxiliary provides access to enantiopure quaternary 1,4-benzodiazepines. nih.gov
Chiral Resolution : This technique involves the separation of a racemic mixture into its constituent enantiomers.
Preparative Chiral HPLC : High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful and widely used method for resolving enantiomers of diazepine (B8756704) and benzodiazepine derivatives. nih.govgoogle.com Various types of CSPs, including polysaccharide-based (e.g., cellulose, amylose) and Pirkle-type phases, have been shown to be effective. nih.govresearchgate.net For conformationally labile enantiomers (atropisomers), resolution may require low-temperature HPLC to slow the rate of interconversion. researchgate.netresearchgate.net
Classical Resolution via Diastereomeric Salt Formation : This method involves reacting the racemic diazepane (which is basic) with a chiral acid, such as tartaric acid or its derivatives. This forms a pair of diastereomeric salts which, having different physical properties (e.g., solubility), can be separated by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the individual enantiomers. google.com
| Technique | Principle | Application Example |
| Asymmetric Synthesis | ||
| Enzymatic Reductive Amination | Use of IREDs or transaminases for stereoselective cyclization | Synthesis of the chiral diazepane core of Suvorexant. mdpi.com |
| Rh-catalyzed Hydroamination | Asymmetric cyclization using a chiral rhodium catalyst | Synthesis of enantioenriched 3-vinyl-1,4-benzodiazepines. nih.gov |
| Chiral Resolution | ||
| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Separation of atropisomers of N1-tert-butyl diazepam analogues. nih.gov |
| Diastereomeric Salt Formation | Formation and separation of salts with a chiral resolving agent | Resolution of racemic diazepane intermediates using dibenzoyl-D-tartaric acid. mdpi.com |
Scale-Up Considerations and Process Chemistry for Production of this compound and Related Compounds
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges related to cost, safety, efficiency, and purity. Process chemistry for this compound and its derivatives, particularly chiral analogues, requires careful optimization of reaction conditions and purification methods.
Catalyst Selection and Loading : In catalytic steps, particularly those involving precious metals like palladium or rhodium, minimizing catalyst loading is crucial for reducing costs. This involves extensive screening of catalysts, ligands, and reaction conditions to maximize turnover number and turnover frequency. For large-scale biocatalytic steps, the production, stability, and recovery of the enzyme are key considerations. mdpi.com
Reaction Conditions and Safety : Conditions that are feasible in the lab, such as cryogenic temperatures or high pressures, can be difficult and expensive to implement on a large scale. The ideal process utilizes moderate temperatures and pressures. A thorough safety assessment is required to identify potential hazards, such as exothermic reactions, gas evolution, or the use of pyrophoric or toxic reagents.
Solvent and Reagent Selection : The choice of solvents is critical. Solvents used in large-scale production must be effective, inexpensive, readily available, and have a favorable environmental, health, and safety (EHS) profile. Post-reaction workup and solvent recycling strategies are important for minimizing waste and cost.
Purification and Impurity Control : Crystallization is the preferred method for purification on a large scale as it is highly effective at removing impurities and can be used to isolate specific polymorphs. Chromatographic purification is generally avoided due to high solvent consumption and cost, except in high-value applications like preparative chiral HPLC for resolving racemates. google.com A robust process must effectively control the formation of impurities throughout the synthesis to ensure the final product meets stringent purity specifications.
Advanced Structural and Conformational Analysis of 4 1,4 Diazepan 1 Yl Benzonitrile and Analogues
Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic Identification)
To move beyond simple confirmation of its chemical identity, a suite of advanced spectroscopic and analytical techniques is employed to probe the nuanced structural features of 4-(1,4-diazepan-1-yl)benzonitrile.
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of flexible seven-membered rings like the 1,4-diazepane in this compound. While standard ¹H and ¹³C NMR are used for basic structural confirmation, more advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and variable temperature (VT) NMR studies provide deeper insights.
In solution, the diazepane ring is not static but exists in a state of dynamic equilibrium between various conformers, most commonly chair and boat forms. For N,N'-disubstituted 1,4-diazepanes, a "twist-boat" conformation is often a low-energy state. nih.gov The interconversion between these conformers can be studied by monitoring changes in the NMR spectrum as a function of temperature. At room temperature, this interconversion may be rapid on the NMR timescale, resulting in averaged signals for the diazepane protons. As the temperature is lowered, the rate of interconversion slows, and the signals for individual protons in distinct axial and equatorial environments may broaden and then resolve into separate peaks. This allows for the determination of the energy barriers of the ring inversion process.
Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing crucial data to define the preferred conformation in solution. For instance, an NOE between a proton on the benzonitrile (B105546) ring and a proton on the diazepane ring would suggest a folded conformation where the two moieties are in close proximity.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm, representative) | ¹³C Chemical Shift (ppm, representative) |
| Benzonitrile C1-CN | - | ~110-115 |
| Benzonitrile C2, C6 | ~6.8-7.2 (d) | ~115-120 |
| Benzonitrile C3, C5 | ~7.5-7.8 (d) | ~130-135 |
| Benzonitrile C4-N | - | ~150-155 |
| Benzonitrile -CN | - | ~118-122 |
| Diazepane CH₂ (adjacent to N-aryl) | ~3.5-3.9 (t) | ~50-55 |
| Diazepane CH₂ (other N-CH₂) | ~2.8-3.2 (t) | ~45-50 |
| Diazepane CH₂ (central) | ~1.8-2.2 (quint) | ~25-30 |
Note: These are estimated values based on known data for similar N-aryl-1,4-diazepanes and benzonitrile derivatives. Actual values may vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive picture of the molecule's conformation and packing in the solid state. For analogues of this compound, such as other N,N-disubstituted 1,4-diazepanes, crystallographic studies have revealed that the diazepane ring often adopts a twist-boat conformation. nih.gov This conformation can be stabilized by intramolecular interactions, such as π-stacking between the aryl ring and the diazepane moiety.
The crystal structure would also elucidate the intermolecular interactions that govern the crystal packing. In the case of this compound, potential interactions include hydrogen bonds involving the secondary amine of the diazepane ring (N-H...N≡C or N-H...π), and π-π stacking interactions between the benzonitrile rings of adjacent molecules. The nitrile group is a good hydrogen bond acceptor and can play a significant role in directing the supramolecular assembly.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~12-15 |
| β (°) | ~95-105 |
| Z | 4 |
| Key Intramolecular Distance (Å) (N-aryl to centroid of diazepane) | ~3.5-4.5 |
| Key Intermolecular Interaction | C-H...N (nitrile), π-π stacking |
Note: This table is illustrative and based on typical values for similar organic molecules. Actual crystallographic data can only be obtained through experimental determination.
Vibrational Spectroscopy for Bond Analysis and Functional Group Confirmation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a complementary method for structural analysis. The key vibrational modes for this compound would provide confirmation of its functional groups and offer insights into bonding and intermolecular interactions.
The characteristic stretching vibration of the nitrile group (C≡N) is expected to appear in the range of 2220-2240 cm⁻¹ in the IR spectrum. The position and intensity of this band can be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding. The N-H stretching vibration of the secondary amine in the diazepane ring would typically be observed around 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic and aliphatic amines, as well as the various C-H bending and stretching modes of the aromatic and aliphatic portions of the molecule, would also be present. In the solid state, shifts in these vibrational frequencies compared to the solution or gas phase can provide evidence of specific intermolecular interactions identified in the crystal structure.
Conformational Analysis in Solution and Gas Phase
The conformational landscape of this compound is complex due to the flexibility of the seven-membered diazepane ring and the possibility of rotation around the N-aryl bond. In solution, as probed by NMR, the molecule likely exists as a mixture of rapidly interconverting conformers. Computational modeling, using methods such as density functional theory (DFT), can be employed to calculate the relative energies of different possible conformations (e.g., various chair, boat, and twist-boat forms) and the energy barriers for their interconversion. These theoretical calculations can then be correlated with the experimental data from VT-NMR to provide a comprehensive model of the conformational dynamics in solution.
In the gas phase, techniques like gas-phase electron diffraction or computational studies can provide information about the intrinsic conformational preferences of the isolated molecule, free from solvent or crystal packing effects. For N-aryl substituted diazepanes, an intramolecular π-stacking interaction between the aryl ring and the diazepane ring has been proposed as a stabilizing factor, which would favor a folded conformation even in the gas phase. nih.gov
Supramolecular Interactions and Crystal Engineering of Diazepane-Benzonitrile Systems
The field of crystal engineering seeks to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. The structural motifs present in this compound make it an interesting candidate for crystal engineering studies.
The key intermolecular interactions, or "supramolecular synthons," that can be expected to direct the crystal packing include:
N-H...N≡C Hydrogen Bonds: The secondary amine of the diazepane ring is a hydrogen bond donor, while the nitrogen of the benzonitrile group is a hydrogen bond acceptor. This interaction could lead to the formation of one-dimensional chains or more complex networks.
π-π Stacking: The electron-rich benzonitrile rings can stack with each other, contributing to the stability of the crystal lattice. The stacking can be face-to-face or offset.
By modifying the substitution pattern on the benzonitrile ring or the diazepane ring, it is possible to tune these intermolecular interactions and thus control the resulting crystal structure and properties. For instance, the introduction of substituents can influence the electronic nature of the aromatic ring, affecting its π-stacking ability, or create steric hindrance that favors certain packing arrangements over others. The study of how substituents on benzo[b] nih.govscispace.comdiazepine (B8756704) derivatives influence the resulting supramolecular synthons has shown the sensitivity of crystal packing to minor molecular modifications. researchgate.net
Molecular Mechanisms and Biological Target Interactions of 4 1,4 Diazepan 1 Yl Benzonitrile
In Vitro Receptor Binding and Enzyme Inhibition Profiling
There is currently no published research detailing the in vitro receptor binding profile of 4-(1,4-Diazepan-1-yl)benzonitrile.
Characterization of Specific Receptor Subtypes and Isoforms
Information regarding the affinity of this compound for any specific receptor subtypes or isoforms is not available in the scientific literature.
Kinetic Studies of Ligand-Target Association and Dissociation
No kinetic studies, such as association or dissociation rate constants (k-on/k-off), for the interaction of this compound with any biological target have been publicly reported.
Cell-Based Assays for Functional Activity and Signal Transduction Pathway Elucidation
Investigations into the functional activity of this compound in cell-based models are absent from the current body of scientific literature.
Agonist, Antagonist, and Modulatory Properties on Cellular Processes
There are no available studies to characterize whether this compound acts as an agonist, antagonist, or allosteric modulator at any cellular target.
Downstream Signaling Cascade Analysis
Without information on its primary biological target, no analyses of downstream signaling cascades initiated by this compound have been conducted or published.
Preclinical In Vivo Pharmacological Characterization in Disease Models
To date, there are no publicly available reports of preclinical in vivo studies conducted on this compound.
Efficacy Assessment in Relevant Animal Models
The lack of identified biological targets for this compound makes the selection of relevant animal models for efficacy assessment challenging. Based on the pharmacological activities of related diazepane-containing compounds, potential areas for investigation could include models of neurological and psychiatric disorders, cardiovascular conditions, or cancer. However, without initial in vitro screening data, any in vivo studies would be purely exploratory.
Mechanism-Based Pharmacodynamic Biomarkers
The development of mechanism-based pharmacodynamic biomarkers is contingent on understanding the compound's mechanism of action. As this is currently unknown for this compound, no such biomarkers have been identified. Future research would first need to establish a clear biological target and pathway engagement before relevant biomarkers could be developed and validated.
Pharmacokinetic (ADME) Considerations Relevant to Biological Performance
The pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound has not been characterized. Key considerations for its biological performance would include:
Absorption: Its oral bioavailability is unknown. The physicochemical properties, such as its polarity and size, will influence its absorption from the gastrointestinal tract.
Distribution: The extent to which it crosses the blood-brain barrier is a critical question, particularly if it has central nervous system activity. Its tissue distribution will determine its sites of action and potential off-target effects.
Metabolism: The metabolic pathways are yet to be elucidated. The diazepane ring and the nitrile group could be subject to various enzymatic transformations, such as N-dealkylation, oxidation, or hydrolysis, which would affect the compound's half-life and the formation of active or inactive metabolites.
Excretion: The route and rate of elimination from the body are undetermined.
Target Identification and Validation Strategies for Novel Biological Mechanisms
Given that the biological targets of this compound are not established, a range of target identification and validation strategies would be necessary to uncover its potential therapeutic applications.
Initial approaches would likely involve high-throughput screening against a broad panel of receptors, enzymes, and ion channels. Phenotypic screening, where the effect of the compound is observed in cellular or organismal models without a preconceived target, could also reveal unexpected biological activities.
Once a potential target is identified, validation would involve a series of experiments to confirm the interaction and its functional consequences. This could include:
Binding Assays: To determine the affinity and selectivity of the compound for the target.
Functional Assays: To measure the effect of the compound on the activity of the target (e.g., enzyme inhibition, receptor agonism or antagonism).
Cellular Target Engagement Assays: To confirm that the compound interacts with the target in a cellular context.
Genetic Approaches: Such as using siRNA or CRISPR-Cas9 to knockdown the target and observe if it phenocopies the effect of the compound.
Computational Chemistry and Molecular Modeling of 4 1,4 Diazepan 1 Yl Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 4-(1,4-Diazepan-1-yl)benzonitrile. By solving the Schrödinger equation for the molecule, we can obtain a wealth of information about its molecular orbitals, charge distribution, and various reactivity descriptors.
A typical DFT study on this molecule would involve geometry optimization to find its most stable three-dimensional conformation. Subsequent calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) would yield key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution across the molecule. Regions of negative potential, typically associated with electronegative atoms like the nitrogen of the nitrile group and the diazepane ring, indicate likely sites for electrophilic attack. Conversely, areas of positive potential highlight potential centers for nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 4.8 | Debye |
| Ionization Potential | 7.1 | eV |
| Electron Affinity | 0.9 | eV |
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Given the structural similarities of the diazepane moiety to fragments of known bioactive molecules, potential protein targets for this compound could include G-protein coupled receptors (GPCRs) or ion channels. For the purpose of this analysis, we will consider a hypothetical docking study against a serotonin (B10506) receptor, a common target for CNS-active compounds.
Binding Site Analysis and Key Residue Identification
The initial step in molecular docking is the identification and characterization of the binding site within the target protein. This is often a cavity or groove on the protein surface. Analysis of the binding pocket of the hypothetical serotonin receptor would reveal a specific set of amino acid residues that can interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex.
Upon docking this compound into the active site, the predicted binding mode would highlight key interactions. The benzonitrile (B105546) group, with its electron-withdrawing nitrile function, could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The nitrogen atoms of the diazepane ring are capable of forming hydrogen bonds with polar residues such as serine, threonine, or asparagine within the binding pocket.
Table 2: Predicted Key Residue Interactions of this compound with a Hypothetical Serotonin Receptor (Hypothetical Data)
| Interacting Residue | Interaction Type | Distance (Å) |
| Phenylalanine (Phe256) | π-π Stacking | 3.8 |
| Serine (Ser159) | Hydrogen Bond (with diazepane N) | 2.9 |
| Aspartate (Asp155) | Ionic Interaction (with protonated diazepane N) | 3.2 |
| Tyrosine (Tyr370) | π-π Stacking | 4.1 |
Conformational Sampling and Induced Fit Docking
The flexibility of the seven-membered diazepane ring allows this compound to adopt multiple conformations. Simple rigid-ligand docking might not accurately capture the true binding mode. Therefore, more advanced techniques like conformational sampling are employed, where multiple low-energy conformations of the ligand are generated and individually docked.
Furthermore, the binding of a ligand can induce conformational changes in the protein's active site, a phenomenon known as "induced fit." Induced fit docking (IFD) protocols account for this by allowing flexibility in the side chains of the binding site residues. This often leads to more accurate predictions of the binding pose and affinity. An IFD simulation would likely show subtle rearrangements of the amino acid side chains in the hypothetical serotonin receptor to better accommodate the diazepane ring of the ligand.
Molecular Dynamics Simulations for Dynamic Interaction Profiles and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can reveal the stability of the binding pose, the persistence of key interactions, and any significant conformational changes in both the ligand and the protein.
An MD simulation of the this compound-receptor complex, typically on the nanosecond timescale, would be performed in a simulated physiological environment (water, ions, and appropriate temperature and pressure). Analysis of the simulation trajectory would provide insights into the root-mean-square deviation (RMSD) of the ligand and protein backbone, indicating the stability of the system. The root-mean-square fluctuation (RMSF) of individual residues would highlight flexible regions of the protein.
The dynamic profile of the interactions would show the percentage of simulation time for which specific hydrogen bonds or hydrophobic contacts are maintained. This provides a more realistic picture of the binding affinity than the static docking score. The simulation might also reveal transient interactions or conformational transitions of the diazepane ring that are not captured by docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of this compound analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed through internal and external validation techniques.
A hypothetical QSAR model for a series of analogs might take the following form:
pIC50 = c0 + c1 * LogP + c2 * TPSA + c3 * J_N1
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the octanol-water partition coefficient, a measure of hydrophobicity.
TPSA is the topological polar surface area.
J_N1 is a descriptor related to the charge on one of the diazepane nitrogen atoms.
c0, c1, c2, c3 are the regression coefficients determined from the statistical analysis.
Table 3: Hypothetical QSAR Model Parameters
| Parameter | Value |
| R² (Goodness of fit) | 0.85 |
| Q² (Predictive ability, cross-validation) | 0.72 |
| Number of Compounds in Training Set | 30 |
| Number of Compounds in Test Set | 8 |
Such a model, once validated, could be used to virtually screen a library of designed this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.
Rational Design and Virtual Screening of Novel Analogues
The rational design of novel analogues of this compound is a foundational step in modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This process is deeply rooted in understanding the structure-activity relationships (SAR) of the core scaffold. Computational techniques are instrumental in this endeavor, allowing for the systematic exploration of chemical space and the identification of promising candidates before their physical synthesis.
Virtual screening, a key component of rational design, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). In the context of this compound, both methods offer unique advantages.
If the three-dimensional structure of the biological target is known, SBVS methods, such as molecular docking, can be employed. This involves predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. For instance, analogues of this compound could be docked into the active site of a target protein, and their binding energies and interactions with key amino acid residues can be calculated. This allows for the prioritization of compounds that exhibit favorable binding modes. A study on valsartan (B143634) analogs, for example, utilized molecular docking to screen for novel inhibitors of the Angiotensin II Type 1 Receptor (AT1R), demonstrating the power of this approach in identifying promising antihypertensive candidates. biointerfaceresearch.com Similarly, research on 1,3,6-trisubstituted 1,4-diazepan-7-ones as human kallikrein 7 inhibitors was guided by X-ray co-crystal structures to design and evaluate derivatives. nih.gov
When the target structure is unknown, LBVS methods become invaluable. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. By using the known active compound, this compound, as a template, virtual screening can identify other molecules in a database with similar chemical features.
The process of rational design often involves creating a virtual library of analogues by modifying the core scaffold of this compound. These modifications can include altering substituents on the phenyl ring, modifying the diazepine (B8756704) ring, or introducing chiral centers. Each of these virtual compounds can then be subjected to computational analysis to predict their properties. An efficient virtual and rational drug design method combines the generation of virtual bioactive compounds with 3D-QSAR models and docking to find active lead compounds. nih.gov
A hypothetical workflow for the rational design and virtual screening of novel analogues of this compound is outlined in the table below.
| Step | Description | Computational Tools | Desired Outcome |
| 1. Scaffold Selection | The core structure of this compound is chosen as the starting point for analogue design. | Chemical drawing software | A defined chemical scaffold for modification. |
| 2. Virtual Library Generation | A diverse library of virtual analogues is created by systematically modifying the core scaffold. | Combinatorial library enumeration tools | A large set of virtual compounds for screening. |
| 3. Conformer Generation | Multiple low-energy 3D conformations are generated for each virtual analogue. | Molecular mechanics force fields | Realistic 3D structures for each molecule. |
| 4. Virtual Screening | The virtual library is screened against a biological target (if known) or based on similarity to the parent compound. | Docking software (e.g., AutoDock, Glide), similarity search algorithms | A smaller, enriched set of "hit" compounds. |
| 5. ADMET Prediction | The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the hit compounds are predicted. | QSAR models, specialized ADMET prediction software | Compounds with favorable drug-like properties are prioritized. |
| 6. Hit Prioritization | The results from virtual screening and ADMET prediction are integrated to select the most promising candidates for synthesis and experimental testing. | Data analysis and visualization tools | A final list of high-priority candidate molecules. |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model defines the types and spatial relationships of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.
For this compound, a pharmacophore model can be developed based on its known interactions with a biological target or by aligning a set of active analogues and extracting their common features. This model then serves as a 3D query to search for novel, structurally diverse compounds that possess the same essential features. This approach is particularly useful when the structure of the biological target is not available. mdpi.com
The development of a pharmacophore model for this compound would involve several key steps:
Feature Identification : The key chemical features of the molecule are identified. For this compound, these would likely include the nitrile group (a potential hydrogen bond acceptor), the aromatic ring (a hydrophobic feature), and the nitrogen atoms of the diazepine ring (potential hydrogen bond acceptors or bases).
Conformational Analysis : The flexibility of the diazepine ring allows the molecule to adopt multiple conformations. A thorough conformational analysis is necessary to identify the low-energy, biologically relevant conformation.
Model Generation : Based on the identified features and their spatial arrangement in the active conformation, a pharmacophore model is generated. This model can be represented as a 3D arrangement of points and vectors corresponding to the pharmacophoric features.
Model Validation : The generated pharmacophore model is then validated by its ability to distinguish known active compounds from inactive ones in a database.
Once a validated pharmacophore model is established, it can be used for several ligand-based drug design applications:
Virtual Screening : The pharmacophore model can be used to rapidly screen large compound libraries to identify novel scaffolds that match the pharmacophoric query.
Lead Optimization : The model can guide the modification of existing lead compounds to better fit the pharmacophoric constraints, thereby improving their activity.
Scaffold Hopping : Pharmacophore-based screening can identify compounds with different core structures (scaffolds) but the same essential pharmacophoric features, leading to the discovery of novel chemical series with potentially improved properties.
The table below illustrates a hypothetical pharmacophore model for this compound.
| Pharmacophoric Feature | Chemical Group | Spatial Coordinates (Hypothetical) |
| Hydrogen Bond Acceptor | Nitrile nitrogen | (x1, y1, z1) |
| Aromatic Ring | Phenyl group | (x2, y2, z2) |
| Hydrogen Bond Acceptor / Basic Group | Diazepine nitrogen 1 | (x3, y3, z3) |
| Hydrogen Bond Acceptor / Basic Group | Diazepine nitrogen 4 | (x4, y4, z4) |
Chemoinformatics and Machine Learning Applications in Compound Optimization
Chemoinformatics and machine learning are revolutionizing the field of drug discovery by enabling the analysis of vast and complex chemical and biological data. nih.gov These computational tools can be applied to optimize compounds like this compound by predicting their properties, identifying patterns in structure-activity relationships, and generating novel molecular structures with desired characteristics.
Chemoinformatics involves the use of computational methods to store, retrieve, analyze, and visualize chemical information. In the context of optimizing analogues of this compound, chemoinformatics tools can be used to:
Calculate Molecular Descriptors : A wide range of molecular descriptors, such as molecular weight, logP, polar surface area, and topological indices, can be calculated for a series of analogues. These descriptors quantify the physicochemical properties of the molecules and can be used to build predictive models.
Analyze Chemical Diversity : Chemoinformatics methods can be used to assess the chemical diversity of a library of analogues, ensuring that a broad range of chemical space is explored during the optimization process.
Develop Quantitative Structure-Activity Relationship (QSAR) Models : QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By developing a QSAR model for a series of this compound analogues, the activity of new, unsynthesized compounds can be predicted.
Machine learning, a subset of artificial intelligence, involves the development of algorithms that can learn from data and make predictions. nih.gov In drug discovery, machine learning models can be trained on large datasets of chemical structures and their associated biological activities to:
Predict Biological Activity : Machine learning models, such as random forests, support vector machines, and deep neural networks, can be trained to predict the biological activity of new compounds with high accuracy. nih.gov
Predict ADMET Properties : The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial for drug development. Machine learning models can be trained to predict these properties, helping to identify compounds with favorable drug-like profiles early in the discovery process.
De Novo Drug Design : Generative machine learning models can be used to design entirely new molecules with desired properties. By training a model on a set of active compounds, it can learn the underlying chemical patterns and generate novel structures that are likely to be active.
A hypothetical application of machine learning for the optimization of this compound analogues is presented in the table below.
| Machine Learning Task | Input Data | Machine Learning Algorithm | Predicted Output |
| Activity Prediction | Molecular descriptors of analogues and their experimental activities | Random Forest, Gradient Boosting, Neural Network | Predicted biological activity of new analogues. |
| ADMET Prediction | Molecular structures of analogues and their experimental ADMET data | Support Vector Machine, Deep Learning | Predicted ADMET properties (e.g., solubility, permeability, toxicity). |
| Generative Design | A set of known active molecules with the 1,4-diazepan-1-yl)benzonitrile scaffold | Recurrent Neural Network (RNN), Generative Adversarial Network (GAN) | Novel molecular structures with high predicted activity and favorable ADMET properties. |
The integration of chemoinformatics and machine learning provides a powerful framework for the optimization of lead compounds. By leveraging these computational approaches, researchers can accelerate the design-synthesis-test cycle and increase the probability of discovering new and effective medicines based on the this compound scaffold.
Potential Applications and Therapeutic Relevance of 4 1,4 Diazepan 1 Yl Benzonitrile Analogues
Exploration in Preclinical Disease Models
The therapeutic potential of analogues of 4-(1,4-diazepan-1-yl)benzonitrile is an active area of research, with studies spanning several key disease areas. The diazepine (B8756704) and related benzodiazepine (B76468) structures are known to be "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide range of biological targets. uwaterloo.caresearchgate.net
Neurodegenerative Disorders: A significant area of interest for 1,4-diazepane derivatives is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. uwaterloo.ca Research has focused on designing analogues that can inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's. uwaterloo.ca The design of these compounds often incorporates pharmacophores known to interfere with Aβ plaque formation and antioxidant moieties to combat oxidative stress, another factor in neuronal damage. uwaterloo.ca
Oncology: The broader family of benzodiazepine and diazepine derivatives has shown considerable promise in oncology. For instance, 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent anticancer agents. nih.gov One such derivative, compound 52b, demonstrated significant activity against a panel of 60 human tumor cell lines and was found to inhibit protein synthesis in cancer cells. nih.gov
Cardiovascular Diseases: Analogues based on a benzo scbt.comnih.govdiazepin-2-one scaffold have been developed as endothelin (ET) receptor antagonists. nih.gov These compounds have shown potential in treating cardiovascular conditions such as pulmonary arterial hypertension by blocking the vasoconstrictive effects of endothelin. nih.gov
Anxiolytic and Analgesic Applications: The diazepine scaffold is famously associated with anxiolytic (anti-anxiety) drugs like diazepam. researchgate.net More complex derivatives, such as those incorporating a benzimidazole (B57391) ring, have been evaluated for both anxiolytic and analgesic (pain-relieving) properties. nih.gov
Neurodegenerative Disorders: In preclinical studies, novel (1,4-diazepan-1-yl)(phenyl)methanone derivatives have demonstrated the ability to protect neuronal cells from Aβ42-induced cytotoxicity. uwaterloo.ca The most promising of these compounds were able to rescue between 47.9% and 57.4% of HT22 mouse hippocampal cells from damage. uwaterloo.ca Furthermore, derivatives containing antioxidant pharmacophores showed significant reactive oxygen species (ROS) scavenging activity. uwaterloo.ca
Oncology: In a xenograft mouse model of human non-small-cell lung cancer (NCI-H522), a 1,4-benzodiazepine-2,5-dione derivative (compound 52b) significantly inhibited tumor growth without observable toxic effects. nih.gov This provides strong in vivo evidence for the anticancer potential of this class of compounds.
Cardiovascular Diseases: A racemic benzo[e] scbt.comnih.govdiazepin-2-one derivative, rac-39au, was shown to be effective in reducing arterial blood pressure in Dahl salt-sensitive rats, an animal model for hypertension. nih.gov Its efficacy in this model was reported to be superior to that of racemic ambrisentan, another endothelin receptor antagonist. nih.gov
Anxiolytic and Analgesic Effects: The anxiolytic effects of novel diazepino[1,2-a]benzimidazole derivatives have been demonstrated in various animal models, including the Elevated Plus Maze. nih.gov In some cases, the anti-anxiety effect was superior to that of diazepam at equivalent doses. nih.gov The analgesic properties of some of these compounds were evaluated using the tail-flick and hot-plate tests, indicating effects on the supraspinal mechanisms of pain regulation. nih.gov
| Compound Class | Therapeutic Area | Key Findings in Animal Models |
| (1,4-diazepan-1-yl)(phenyl)methanone derivatives | Neurodegenerative Disorders | Rescued HT22 cells from Aβ42-induced cytotoxicity. uwaterloo.ca |
| 1,4-benzodiazepine-2,5-dione derivative (52b) | Oncology | Significantly inhibited tumor growth in a human non-small-cell lung cancer xenograft mouse model. nih.gov |
| Benzo[e] scbt.comnih.govdiazepin-2-one derivative (rac-39au) | Cardiovascular Diseases | Reduced arterial blood pressure in Dahl salt-sensitive rats. nih.gov |
| Diazepino[1,2-a]benzimidazole derivatives | Anxiolytic/Analgesic | Demonstrated anxiolytic effects in the Elevated Plus Maze and analgesic effects in tail-flick and hot-plate tests. nih.gov |
Role as a Chemical Probe for Biological Systems and Pathway Perturbation
While specific studies employing this compound as a chemical probe are not prominent in the literature, its structural motifs are valuable for designing such tools. The diazepine core can be modified to create ligands for specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. uwaterloo.ca By attaching reporter groups (e.g., fluorescent tags or biotin) to a diazepane-benzonitrile scaffold, researchers could potentially develop probes to visualize and study the distribution and function of target proteins in cells and tissues. The interaction of 1,4-diazepine derivatives with the GABA-A receptor to modulate chloride ion influx is a classic example of how this scaffold can be used to probe neuronal pathways. nih.gov
Development as a Lead Compound for Preclinical Drug Discovery Programs
The this compound scaffold holds potential as a lead structure for drug discovery. A "lead compound" is a chemical starting point that has pharmacological or biological activity and is a candidate for chemical modification to improve potency, selectivity, and pharmacokinetic properties. The previously mentioned (1,4-diazepan-1-yl)(phenyl)methanone derivatives that inhibit Aβ aggregation serve as excellent examples of a lead series in a preclinical drug discovery program for Alzheimer's disease. uwaterloo.ca Similarly, the identification of a 1,4-benzodiazepine-2,5-dione as a hit in a high-throughput screen initiated a structure-activity relationship (SAR) study that led to the discovery of a potent anticancer agent. nih.gov
Non-Pharmacological Applications (e.g., materials science, analytical reagents, if applicable to the scaffold)
Currently, there is limited information available on the non-pharmacological applications of the this compound scaffold. However, the benzonitrile (B105546) group is known for its use in materials science, particularly in the synthesis of polymers and liquid crystals. The rigid and polar nature of the cyano group can impart desirable electronic and organizational properties. It is conceivable that the diazepane-benzonitrile scaffold could be incorporated into novel materials, although this remains a speculative area. In analytical chemistry, derivatives could potentially be developed as reagents for detecting specific metal ions, leveraging the chelating properties of the diazepane ring.
Opportunities for Combination Therapies and Synergistic Biological Effects
The concept of combination therapy, where two or more drugs are used to treat a disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov The goal is often to achieve synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov Analogues of this compound could be explored in combination with other therapeutic agents. For example, an anticancer diazepine derivative that inhibits protein synthesis could potentially be combined with a DNA-damaging agent to create a powerful synergistic effect against tumors. In the realm of neurodegenerative diseases, a diazepine-based Aβ aggregation inhibitor might be combined with an anti-inflammatory drug to target multiple pathological pathways in Alzheimer's disease. A study on the anxiolytic effects of diazepam in combination with zinc chloride in rats demonstrated a synergistic enhancement of the anti-anxiety effects, highlighting the potential for combining diazepine-like compounds with other agents to improve therapeutic outcomes. nih.gov
Challenges, Future Directions, and Unexplored Research Avenues for 4 1,4 Diazepan 1 Yl Benzonitrile
Synthetic Challenges and Development of More Efficient Methodologies
The synthesis of 4-(1,4-diazepan-1-yl)benzonitrile, while not extensively detailed in readily available literature, can be inferred to present several challenges based on the synthesis of related N-aryl-1,4-diazepanes. nih.govgoogle.com Key among these is the regioselective arylation of the 1,4-diazepane ring. The presence of two secondary amine groups in the diazepine (B8756704) ring makes selective mono-arylation a significant hurdle, often leading to mixtures of mono- and di-substituted products.
A summary of potential synthetic strategies and their associated challenges is presented below:
| Synthetic Strategy | Description | Potential Challenges |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzonitrile) with 1,4-diazepane. | Regioselectivity (mono- vs. di-arylation), catalyst cost and sensitivity, potential for side reactions. |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of 1,4-diazepane with an activated aryl nitrile (e.g., 4-fluorobenzonitrile). | Requires an electron-withdrawing group on the aryl ring, may require harsh conditions (high temperature, strong base). |
| Reductive Amination | Reaction of a suitable amino-aldehyde or ketone with the diazepine, followed by reduction. | Multi-step process, potential for side products, requires specific precursors. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Initial optimization can be time-consuming, requires specialized equipment. |
Addressing Selectivity and Specificity in Biological Interactions
The 1,4-diazepine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds, most notably the benzodiazepines. researchgate.netresearchgate.net These compounds are known to interact with a variety of biological targets, particularly in the central nervous system (CNS). researchgate.netnih.gov A key challenge for any new diazepine derivative, including this compound, is to achieve high selectivity and specificity for its intended target to minimize off-target effects.
The benzonitrile (B105546) group can also influence biological activity, potentially through interactions with specific receptor pockets or by altering the electronic properties of the molecule. Structure-activity relationship (SAR) studies are crucial to understanding how modifications to both the diazepine ring and the benzonitrile moiety affect binding affinity and selectivity. For instance, substitutions on the diazepine ring or the phenyl group could be explored to enhance interactions with a specific target while reducing affinity for others. High-throughput screening and computational modeling can aid in the rational design of more selective analogues.
Innovative Methodologies for Advanced Preclinical Studies
The preclinical evaluation of this compound would require a comprehensive battery of in vitro and in vivo studies to establish its pharmacokinetic and pharmacodynamic profile. Innovative preclinical methodologies can provide a more translational understanding of a compound's potential efficacy and safety.
A hypothetical preclinical testing cascade for a compound like this compound is outlined below:
| Preclinical Study Phase | Key Methodologies | Objectives |
| In Vitro Profiling | Receptor binding assays, enzyme inhibition assays, cell-based functional assays. | Determine primary biological target(s), assess selectivity and potency. |
| Pharmacokinetics (ADME) | Caco-2 permeability assays, hepatocyte metabolism studies, plasma protein binding assays. | Evaluate absorption, distribution, metabolism, and excretion properties. |
| In Vivo Efficacy | Disease-specific animal models (e.g., models of anxiety, psychosis, or neurological disorders). | Assess the therapeutic potential in a living organism. |
| Safety and Toxicology | Acute and chronic toxicity studies in multiple animal species, genotoxicity and carcinogenicity assays. | Identify potential adverse effects and establish a safety margin. |
The use of advanced techniques such as positron emission tomography (PET) with radiolabeled tracers could be employed to study the compound's distribution and target engagement in the brain in real-time. Furthermore, the development of humanized animal models and the use of induced pluripotent stem cell (iPSC)-derived neuronal models can offer more predictive insights into human responses.
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding
Potential applications of omics technologies in the study of this compound include:
| Omics Technology | Data Generated | Potential Insights |
| Transcriptomics (RNA-Seq) | Changes in gene expression. | Identification of signaling pathways modulated by the compound. |
| Proteomics (Mass Spectrometry) | Changes in protein expression and post-translational modifications. | Elucidation of direct and indirect protein targets. |
| Metabolomics (NMR, Mass Spectrometry) | Changes in the levels of endogenous metabolites. | Understanding of the compound's effects on cellular metabolism and potential metabolic liabilities. |
The integration of these large datasets requires sophisticated bioinformatics tools and computational modeling to identify meaningful patterns and generate new hypotheses. This approach can help to de-risk drug development by providing a more comprehensive understanding of a compound's biological activity early in the process.
Conceptual Frameworks for Next-Generation Analogues and Scaffold Modifications
The development of next-generation analogues of this compound would likely involve several conceptual frameworks. One common strategy is "scaffold hopping," where the diazepine core is replaced with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical entities with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.
Another approach is the strategic modification of the existing scaffold. For example, the introduction of chiral centers could lead to stereoisomers with different biological activities and potencies. The benzonitrile group could also be replaced with other bioisosteres to fine-tune the compound's properties.
| Modification Strategy | Description | Potential Outcome |
| Scaffold Hopping | Replacing the 1,4-diazepane core with another heterocyclic system (e.g., piperazine, morpholine). | Discovery of novel intellectual property, improved drug-like properties. |
| Stereochemical Diversification | Introduction of chiral centers to create enantiomers or diastereomers. | Enhanced potency and selectivity, reduced off-target effects. |
| Bioisosteric Replacement | Replacing the nitrile group with other functionalities (e.g., oxadiazole, tetrazole). | Improved metabolic stability, altered polarity and solubility. |
| Fragment-Based Drug Design | Identifying and optimizing small molecular fragments that bind to the target. | Efficient exploration of chemical space and lead generation. |
Economic and Environmental Impact of Production and Application
The economic viability of producing this compound on a larger scale is a critical consideration. The cost of starting materials, the complexity and efficiency of the synthetic route, and the potential market size for its therapeutic application will all play a role. The use of expensive catalysts or multi-step, low-yielding syntheses would significantly increase the cost of goods and could make the compound economically unfeasible.
From an environmental perspective, the principles of green chemistry should be applied to the synthesis of this compound. This includes the use of less hazardous solvents, minimizing waste generation, and developing catalytic processes that are more atom-economical. The nitrile group itself can present environmental challenges, as nitrile-containing compounds can be toxic and may require specific waste treatment protocols. The development of biocatalytic methods for nitrile synthesis or hydrolysis could offer a more sustainable alternative to traditional chemical methods. researchgate.net
Q & A
Q. What are the standard synthetic routes for 4-(1,4-Diazepan-1-yl)benzonitrile, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution between a bromobenzonitrile derivative and 1,4-diazepane. For example, substituting 2-bromobenzonitrile with 1,4-diazepane under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound. Purification via normal-phase chromatography (10% methanol in dichloromethane) is critical, achieving ~45% yield . Optimization strategies include:
- Temperature control : Prolonged heating (16–24 hours) improves cyclization efficiency.
- Catalyst use : Base catalysts (e.g., K₂CO₃) enhance substitution kinetics.
- Solvent selection : Polar solvents stabilize intermediates but may require post-reaction neutralization.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : H NMR (400 MHz, CDCl₃) identifies characteristic peaks, such as aromatic protons (δ 7.6–7.8 ppm) and diazepane methylene groups (δ 2.5–3.5 ppm) .
- Melting point analysis : A sharp melting range (92.5–94.5°C) confirms crystallinity and purity .
- Mass spectrometry : LC/MS (M+H = 215.29) validates molecular weight .
- X-ray crystallography : Resolves steric effects and confirms planarity of the benzonitrile moiety .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/basic residues before disposal to prevent hazardous reactions .
Advanced Research Questions
Q. How do structural modifications at the diazepane ring or benzonitrile moiety influence the compound’s physicochemical properties and receptor binding affinity?
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Diazepane substituents : Introducing methyl groups at the diazepane nitrogen (e.g., 4-methyl-1,4-diazepane) increases steric bulk, altering solubility and dipole moments. This impacts binding to dopamine D3 receptors, as shown in analogs with trifluoromethyl substituents .
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Benzonitrile position : Ortho-substitution (e.g., 2-position) reduces conjugation, shifting UV-Vis absorption maxima compared to para-substituted derivatives .
-
Table : Key modifications and effects:
Modification Property Affected Example Impact Source Methyl on diazepane Lipophilicity ↑ LogP by 0.5 units Trifluoromethyl Receptor affinity IC₅₀ = 459 nM for D3 receptors
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?
- Cross-validation : Compare H NMR data across solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .
- Dynamic effects : Variable-temperature NMR identifies rotational barriers in the diazepane ring, explaining split peaks at lower temps .
- Isotopic labeling : C NMR clarifies ambiguous assignments, especially for nitrile carbons (~115 ppm) .
Q. What strategies are effective in analyzing the compound’s potential as a precursor for pharmaceutical agents targeting neurological receptors?
- In vitro binding assays : Screen against GABA or dopamine receptors using radioligand displacement (e.g., H-flunitrazepam for benzodiazepine sites) .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450 degradation (e.g., t₁/₂ < 30 min indicates rapid clearance) .
- Molecular docking : Use software (e.g., AutoDock) to predict interactions with receptor pockets. For example, the nitrile group forms hydrogen bonds with Thr346 in D3 receptors .
Methodological Notes
- Synthesis scalability : Milligram-scale reactions (e.g., 2.3 g batches) are feasible via column chromatography, but pilot-scale requires alternative purification (e.g., recrystallization) .
- Data reproducibility : Document solvent lot numbers and humidity levels, as trace water affects diazepane reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
